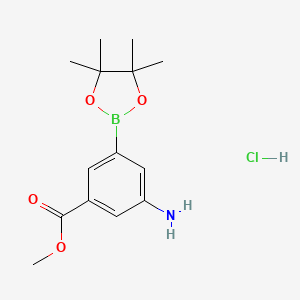

Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride

Description

Properties

IUPAC Name |

methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4.ClH/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(17)18-5)7-11(16)8-10;/h6-8H,16H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBMZLLETVIICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657332 | |

| Record name | Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-50-9 | |

| Record name | Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving boronic acid chemistry. Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs. Industry: It is utilized in the production of materials and chemicals that require boronic acid derivatives.

Mechanism of Action

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biochemical and pharmaceutical applications. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes and receptors that contain diol functionalities.

Comparison with Similar Compounds

Chemical Structure and Properties :

- Molecular Formula: C₁₄H₂₁BClNO₄

- Molecular Weight : 313.58 g/mol

- CAS No.: 850567-50-9

- Key Features: Contains a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), enabling participation in Suzuki-Miyaura cross-coupling reactions . A free amino (-NH₂) group at the 3-position of the benzoate ring, allowing further functionalization (e.g., amidation, acylation). Hydrochloride salt form enhances stability and solubility in polar solvents compared to the free base .

- Purity : Typically ≥95% (free base form, as per ), though commercial hydrochloride salt purity may vary.

- Applications : Used in pharmaceutical and materials science research as a boron-containing intermediate, particularly in synthesizing biaryl compounds via palladium-catalyzed couplings .

Comparison with Structurally Similar Compounds

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate

- Molecular Formula : C₁₅H₁₈BF₃O₄

- Key Differences: Substituent: Trifluoromethyl (-CF₃) at the 5-position instead of an amino (-NH₂) group. Impact:

- Enhanced lipophilicity due to -CF₃, which may affect solubility in aqueous systems.

- Applications : Likely used in fluorinated drug candidates or agrochemicals due to the metabolic stability imparted by the -CF₃ group .

Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Molecular Formula : C₁₅H₂₁BO₅

- CAS No.: 889654-06-2

- Key Differences :

- Substituent : Methoxy (-OCH₃) at the 3-position instead of -NH₂.

- Impact :

- The -OCH₃ group is moderately electron-donating, increasing the reactivity of the boronate ester in cross-coupling reactions compared to -CF₃ but less so than -NH₂.

- Improved solubility in organic solvents due to the methoxy group .

- Applications : Suitable for synthesizing methoxy-containing biaryls in materials science or drug discovery .

Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Molecular Formula: C₁₄H₁₉BClNO₄

- CAS No.: 2377611-97-5

- Key Differences: Substituents: Amino (-NH₂) at the 2-position and chloro (-Cl) at the 5-position. Impact:

- Dual functional groups (-NH₂ and -Cl) allow orthogonal reactivity for sequential derivatization .

- Applications : Useful in synthesizing halogenated bioactive molecules or fluorescent dyes .

Methyl 5-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Molecular Formula: C₁₄H₂₀BNO₄ (free base)

- CAS No.: 850689-27-9 (free base)

- Key Differences: Substituent: Amino (-NH₂) at the 5-position instead of the 3-position. Impact:

- Positional isomerism may influence binding affinity in drug-target interactions.

- Applications : Explored in asymmetric synthesis and kinase inhibitor development .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Reactivity in Cross-Coupling | Purity | Key Applications |

|---|---|---|---|---|---|---|

| Target: Methyl 3-amino-5-(dioxaborolan-2-yl)benzoate hydrochloride | C₁₄H₂₁BClNO₄ | 313.58 | -NH₂ (3), -Bpin (5) | High (electron-rich aryl) | ≥95% | Pharmaceuticals, biaryl synthesis |

| Methyl 3-(CF₃)-5-(dioxaborolan-2-yl)benzoate | C₁₅H₁₈BF₃O₄ | 330.12 | -CF₃ (5) | Moderate (electron-poor aryl) | ≥98% | Fluorinated drug candidates |

| Methyl 3-methoxy-5-(dioxaborolan-2-yl)benzoate | C₁₅H₂₁BO₅ | 300.14 | -OCH₃ (3) | Moderate to High | ≥98% | Materials science, drug discovery |

| Methyl 2-amino-5-Cl-4-(dioxaborolan-2-yl)benzoate | C₁₄H₁₉BClNO₄ | 311.57 | -NH₂ (2), -Cl (5) | Moderate (steric hindrance) | ≥98% | Halogenated bioactive molecules |

| Methyl 5-amino-2-(dioxaborolan-2-yl)benzoate (free base) | C₁₄H₂₀BNO₄ | 277.13 | -NH₂ (5) | High | ≥95% | Kinase inhibitors, asymmetric synthesis |

Biological Activity

Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride (CAS No. 850689-27-9) is a chemical compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and safety profile based on diverse research findings.

- Molecular Formula : C₁₄H₂₀BNO₄

- Molecular Weight : 277.12 g/mol

- Density : 1.13 g/cm³

- Boiling Point : 432°C (predicted)

- Flash Point : 215.1°C

Biological Activity Overview

This compound exhibits various biological activities that make it a candidate for further pharmacological development. Key findings include:

Antimicrobial Activity

Recent studies have shown that this compound possesses significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values against various strains of bacteria have been reported as low as 4–8 µg/mL for multidrug-resistant Staphylococcus aureus and Mycobacterium species .

Anticancer Potential

The compound has demonstrated promising anticancer activity:

- It exhibited an IC₅₀ of 0.126 µM against certain cancer cell lines, indicating potent inhibitory effects on cell proliferation .

- In vivo studies indicated that treatment with the compound significantly inhibited lung metastasis in models of triple-negative breast cancer (TNBC), outperforming established treatments like TAE226 .

Pharmacokinetics

Pharmacokinetic studies in animal models have provided insights into the compound's absorption and elimination:

- The compound showed moderate exposure with a peak concentration () of 592 ± 62 mg/mL and a slow elimination half-life () exceeding 12 hours .

Safety Profile

The safety profile of this compound has been evaluated in various studies:

- It is classified as harmful if inhaled or in contact with skin and causes serious eye irritation (H315, H319) .

Case Studies

Several case studies have highlighted the efficacy and safety of this compound:

- Study on Antimicrobial Resistance : A study evaluated the effectiveness of this compound against resistant strains of bacteria. Results indicated significant activity against MRSA with MIC values comparable to leading antibiotics .

- Cancer Treatment Efficacy : In a mouse model of TNBC, administration of the compound resulted in a notable reduction in metastatic nodules compared to control groups treated with standard therapies .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₂₀BNO₄ |

| Molecular Weight | 277.12 g/mol |

| Density | 1.13 g/cm³ |

| Boiling Point | 432°C |

| Flash Point | 215.1°C |

| Antimicrobial MIC | 4–8 µg/mL (against MRSA) |

| Cancer IC₅₀ | 0.126 µM (various cancer cell lines) |

| Safety Classification | Harmful (H315, H319) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.